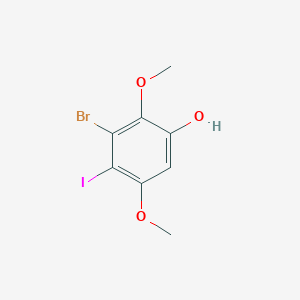

3-Bromo-4-iodo-2,5-dimethoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-iodo-2,5-dimethoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO3/c1-12-5-3-4(11)8(13-2)6(9)7(5)10/h3,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCWNCAASGHMOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)OC)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Advanced Synthetic Transformations of 3 Bromo 4 Iodo 2,5 Dimethoxyphenol

Reactivity Profile of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 3-bromo-4-iodo-2,5-dimethoxyphenol is a key functional group that readily participates in various reactions. Its reactivity is influenced by both its inherent nucleophilicity and the electronic effects of the surrounding substituents on the aromatic ring.

O-Functionalization Reactions (e.g., O-Alkylation, O-Acylation)

The oxygen atom of the hydroxyl group can act as a nucleophile, enabling O-alkylation and O-acylation reactions. These transformations are fundamental for introducing a wide range of organic moieties, thereby modifying the compound's physical and chemical properties.

O-Alkylation: This reaction involves the formation of an ether linkage by reacting the phenol (B47542) with an alkylating agent, such as an alkyl halide or a sulfate, typically in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the electrophilic carbon of the alkylating agent.

O-Acylation: This process introduces an acyl group to the oxygen atom, forming an ester. Acylating agents like acid chlorides or anhydrides are commonly employed, often in the presence of a base to neutralize the acidic byproduct.

| Reaction Type | Reagents | Product Type |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Ether |

| O-Acylation | Acyl chloride, Base (e.g., Pyridine, Et₃N) | Ester |

Influence of Hydrogen Bonding on Reactivity and Selectivity

Intramolecular and intermolecular hydrogen bonding can significantly influence the reactivity and selectivity of reactions involving the phenolic hydroxyl group. nih.gov The presence of the adjacent methoxy (B1213986) group can lead to intramolecular hydrogen bonding with the phenolic proton. nih.gov This interaction can decrease the acidity of the hydroxyl group and modulate its nucleophilicity.

In the solid state, intermolecular hydrogen bonding between molecules of this compound can influence crystal packing and potentially affect reactivity in solid-state reactions. nih.gov In solution, the extent of hydrogen bonding depends on the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor. These interactions can play a crucial role in directing the regioselectivity of certain reactions. For instance, hydrogen bonding can influence the orientation of incoming reagents, favoring substitution at a particular position on the aromatic ring. mdpi.com

Transformations Involving the Aryl Halogen Substituents (Bromine and Iodine)

The presence of both bromine and iodine on the aromatic ring provides a platform for a variety of selective cross-coupling and functionalization reactions. The differential reactivity of the C-I and C-Br bonds is a key aspect that can be exploited for sequential transformations. Generally, the C-I bond is more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com It is a versatile method for creating biaryl structures. The higher reactivity of the C-I bond allows for selective coupling at the 4-position. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a widely used method for the synthesis of arylalkynes. The differential reactivity of the halogens allows for selective alkynylation at the iodine-bearing carbon. libretexts.orgresearchgate.net

Heck Reaction: In the Heck reaction, the aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgthieme-connect.de This reaction typically shows a preference for the more reactive aryl iodide. nih.govresearchgate.net

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki | Organoboron reagent | Pd catalyst, Base | C-C (Aryl-Aryl) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) |

| Heck | Alkene | Pd catalyst, Base | C-C (Aryl-Vinyl) |

Carbon-Heteroatom Bond Formation (e.g., C-O, C-N)

Beyond carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions can also be employed to form carbon-heteroatom bonds, such as C-O and C-N bonds. These reactions, often referred to as Buchwald-Hartwig amination (for C-N) and Buchwald-Hartwig etherification (for C-O), typically involve the reaction of the aryl halide with an amine or an alcohol in the presence of a palladium catalyst, a suitable ligand, and a base. The selectivity for the C-I versus the C-Br bond can also be exploited in these transformations. researchgate.net

Halogen-Metal Exchange Reactions for Further Functionalization

Halogen-metal exchange is a powerful method for converting an aryl halide into an organometallic reagent, which can then be reacted with various electrophiles. wikipedia.orgias.ac.in This two-step process allows for the introduction of a wide range of functional groups.

The reaction is typically performed at low temperatures using organolithium reagents (e.g., n-butyllithium or t-butyllithium). tcnj.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org This differential reactivity allows for the selective exchange of the iodine atom in this compound, generating a lithiated intermediate that can be trapped with an electrophile. nih.govresearchgate.net This provides a pathway to introduce functional groups at the 4-position while leaving the bromine atom intact for subsequent transformations.

| Step | Reagent | Intermediate/Product |

| Halogen-Metal Exchange | Organolithium Reagent (e.g., n-BuLi) | Aryllithium Intermediate |

| Electrophilic Quench | Electrophile (e.g., CO₂, Aldehyde, Ketone) | Functionalized Aryl Compound |

Reductive Dehalogenation Pathways

The presence of both bromine and iodine atoms on the aromatic ring of this compound allows for selective or complete reductive dehalogenation, a powerful method for modifying the molecule's structure. The significant difference in the carbon-halogen bond energies (C-I < C-Br) is the primary determinant of selectivity in these reactions. The weaker carbon-iodine bond is more susceptible to cleavage, enabling regioselective de-iodination while leaving the bromo substituent intact.

Catalytic hydrodehalogenation (HDH) is a highly efficient method for achieving this transformation under mild conditions. rsc.org Supported noble metal catalysts, particularly those based on palladium (Pd) and rhodium (Rh), are widely employed. nih.gov For polyhalogenated phenols, the selectivity of HDH depends on the catalyst, the position of the halogen, and the inherent reactivity of the C-X bond. nih.gov Generally, the order of reactivity for halogens in these reactions is I > Br > Cl. nih.gov

In the context of this compound, catalytic reduction would preferentially cleave the C-I bond at the C-4 position. This is due to both the lower bond dissociation energy of the C-I bond compared to the C-Br bond and the position of the iodine atom. Studies on similar polyhalogenated phenols have shown that para-substituted halogens can be more readily removed than ortho-substituted ones, an effect attributed to the steric influence of adjacent groups like hydroxyls. nih.gov Therefore, a carefully controlled HDH reaction, using a catalyst like Pd/TiO2 with a suitable hydrogen source, would likely yield 3-Bromo-2,5-dimethoxyphenol as the primary product. More forceful conditions or different catalytic systems, such as Rh/TiO2 which shows excellent resistance to iodine poisoning, could lead to the complete removal of both halogens to produce 2,5-dimethoxyphenol. nih.gov

Table 1: Catalytic Systems for Reductive Dehalogenation

| Catalytic System | Hydride Source | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Pd/TiO₂ | H₂ gas, Ethanol | Ambient temperature and pressure | High efficiency for de-iodination; susceptible to iodine poisoning. nih.gov |

| Rh/TiO₂ | H₂ gas | Ambient temperature and pressure | Excellent resistance to iodine poisoning, can achieve complete dehalogenation. nih.gov |

| Pd-YPhos Complexes | Ethanol | Mild (e.g., MeTHF solvent) | Effective for a broad range of polyhalogenated compounds. rsc.org |

| Bimetallic Particles (e.g., Ag/Fe, Cu/Fe) | Water/Solvent | Varies | Used for dehalogenation of various pollutants, proceeds in a stepwise manner. scispace.com |

Reactivity and Functionalization of Methoxy Groups

The two methoxy groups at the C-2 and C-5 positions are key functional handles that significantly influence the molecule's reactivity and offer pathways for further derivatization, most notably through demethylation.

The cleavage of the robust aryl-methyl ether bond is a critical transformation for converting the methoxy groups into more reactive hydroxyl groups. rsc.org This demethylation can be achieved using various reagents, with Lewis acids being particularly common. mdpi.com The choice of reagent and reaction conditions can, in principle, allow for regioselective demethylation due to the different electronic environments of the C-2 and C-5 methoxy groups.

Boron tribromide (BBr₃) is a powerful and widely used reagent for the demethylation of aryl ethers, often providing good to excellent yields. mdpi.com Other systems, such as aluminum chloride (AlCl₃) with a soft nucleophile like dimethyl sulfide, or high-temperature reactions with lithium chloride (LiCl) in dimethylformamide (DMF), have also been reported. rsc.org The efficiency of demethylation can be enhanced by the presence of electron-withdrawing substituents on the aromatic ring. rsc.org

In this compound, the C-2 methoxy group is ortho to both the hydroxyl and bromo substituents, whereas the C-5 methoxy group is ortho to the iodo group and para to the hydroxyl group. Steric hindrance around the C-2 position, caused by the adjacent bromine and hydroxyl groups, may influence the accessibility of a bulky Lewis acid. Conversely, the electronic effects of the substituents will also play a crucial role in determining which oxygen atom is more readily cleaved. Precise regioselective control would require careful optimization of the reaction conditions. Complete demethylation using an excess of a strong reagent like BBr₃ would yield the corresponding 3-Bromo-4-iodo-benzene-1,2,5-triol.

Table 2: Common Reagents for Aryl Ether Demethylation

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | Inert solvent (e.g., DCM), low temperature (0 °C to rt) | Highly effective but sensitive to moisture. mdpi.com |

| Aluminum Chloride (AlCl₃) / Dimethyl Sulfide | Inert solvent (e.g., DCM), 0 °C | Offers selectivity in some cases, prevents side reactions at low temperatures. rsc.org |

| Hydrogen Bromide (HBr) | Acetic acid, reflux | Strong acid conditions, suitable for robust substrates. mdpi.com |

| Lithium Chloride (LiCl) / DMF | Boiling DMF (~18 h) | Favored by electron-withdrawing groups on the aryl ring. rsc.org |

The methoxy (-OCH₃) group is a potent activating substituent in electrophilic aromatic substitution (EAS) reactions. libretexts.org It exerts a strong positive resonance effect (+R) by donating its lone pair of electrons into the aromatic π-system, thereby increasing the electron density of the ring and stabilizing the carbocation intermediate (arenium ion). libretexts.orgquora.com This activation is directed primarily to the ortho and para positions relative to the methoxy group.

In this compound, the aromatic ring is highly activated due to the cumulative effects of three electron-donating groups: one hydroxyl and two methoxy groups. The only unsubstituted position available for an EAS reaction is C-6. The directing effects of the activating groups converge on this position:

The C-1 hydroxyl group directs an incoming electrophile to its ortho positions (C-2 and C-6).

The C-5 methoxy group directs an incoming electrophile to its ortho positions (C-4 and C-6).

Both the hydroxyl and the C-5 methoxy group strongly favor substitution at the C-6 position. The C-2 methoxy group directs to its ortho (C-3) and para (C-5) positions, which are already substituted. Therefore, the combined influence of the substituents makes the C-6 position exceptionally nucleophilic and the sole site for subsequent electrophilic attack (e.g., nitration, acylation, or further halogenation).

Multi-Component Reactions and Complex Cascade Transformations Utilizing the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all reactants, represent a highly efficient strategy for building molecular complexity. dovepress.comnih.gov Phenolic compounds, particularly those with activated rings or additional functional groups, are valuable substrates for such reactions. researchgate.net

While specific MCRs starting directly with this compound are not prominently documented, its structure makes it an ideal candidate for such transformations. The key reactive sites—the nucleophilic phenol, the highly activated C-6 position, and the two distinct halogen atoms—can be exploited in sequential or one-pot cascade processes.

For instance, the phenolic hydroxyl group could participate in a condensation reaction, such as in the Biginelli or Hantzsch-type reactions, which often involve an aldehyde, a β-ketoester, and a urea (B33335) or ammonia (B1221849) source. researchgate.net A hypothetical MCR could involve the reaction of this compound with an aldehyde and an amine to form a Mannich base at the C-6 position.

Furthermore, the bromine and iodine atoms serve as orthogonal handles for transition-metal-catalyzed cross-coupling reactions. A complex cascade could be envisioned where the compound first undergoes an MCR at the phenolic and C-6 positions, followed by sequential, selective cross-coupling reactions (e.g., a Sonogashira coupling at the iodo-position and a Suzuki coupling at the bromo-position) in a one-pot fashion. This would allow for the rapid assembly of highly complex and densely functionalized molecular scaffolds from a single, versatile starting material.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 4 Iodo 2,5 Dimethoxyphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For a molecule like 3-Bromo-4-iodo-2,5-dimethoxyphenol, a suite of NMR experiments would be required for unambiguous structural assignment.

Detailed ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide fundamental information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic proton, the hydroxyl proton, and the two methoxy (B1213986) groups. The chemical shift (δ) of the single aromatic proton would be influenced by the surrounding electron-withdrawing bromine and iodine atoms, likely shifting it downfield into the 6.5-8.0 ppm range typical for aryl protons. libretexts.org The hydroxyl proton signal would be a singlet, its position variable depending on solvent and concentration. The two methoxy groups (at positions 2 and 5) would each appear as a singlet, likely with slightly different chemical shifts due to their differing proximity to the halogen substituents.

¹³C NMR: The carbon-13 NMR spectrum would reveal eight distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be observed in the 120-150 ppm region. libretexts.org The carbons directly bonded to the halogens (C3 and C4) and the oxygen atoms (C1, C2, and C5) would have their chemical shifts significantly affected by the electronegativity of these substituents. The two methoxy carbons would appear further upfield.

Coupling Constants: Analysis of coupling constants (J-values) in high-resolution ¹H NMR can provide information about the connectivity of protons, although in this fully substituted aromatic ring, proton-proton coupling would not be observed for the aromatic proton.

A hypothetical data table for the expected NMR signals is presented below.

| Atom Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.5 - 8.0 | Singlet |

| Phenolic-OH | Variable | Singlet |

| Methoxy-H (x2) | 3.5 - 4.0 | Singlet |

| Aromatic-C (x6) | 120 - 150 | - |

| Methoxy-C (x2) | 55 - 65 | - |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, it would primarily be used to confirm the absence of coupling for the isolated aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively assign the carbon signal corresponding to the single aromatic proton and the carbons of the two methoxy groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This could help to confirm the relative positions of the methoxy groups and the aromatic proton.

The use of these 2D NMR techniques is essential for the structural characterization of complex organic molecules. nih.govyoutube.com

Solid-State NMR Studies for Polymorphism and Crystal Packing

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. This technique is particularly valuable for studying polymorphism, where a compound can exist in different crystal forms. jeol.com Different polymorphs of a compound will exhibit distinct ssNMR spectra due to differences in their crystal packing and intermolecular interactions. rsc.orgdur.ac.ukbruker.com While solution NMR provides an average structure, ssNMR can reveal the conformation of the molecule in its crystalline form.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Conformation

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic broad absorption for the O-H stretch of the phenol (B47542) group (around 3200-3600 cm⁻¹). Aromatic C-H stretching vibrations would appear around 3030-3100 cm⁻¹. libretexts.org The C-O stretching of the phenol and methoxy groups would be visible in the 1000-1300 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would appear in the 1400-1600 cm⁻¹ range. libretexts.org The low-frequency region would contain vibrations corresponding to the C-Br and C-I bonds.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra.

Vibrational spectroscopy is a powerful tool for identifying functional groups and can be used to study intermolecular interactions, such as hydrogen bonding. njit.eduresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, which allows for the unambiguous determination of its elemental formula. The exact mass of this compound is 357.8982 g/mol . mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aromatic compounds, the molecular ion peak (M+) is often strong. youtube.com The fragmentation of this compound would likely involve the loss of methyl groups from the methoxy ethers, as well as the cleavage of the carbon-halogen bonds. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in characteristic M+ and M+2 peaks for fragments containing bromine. The study of fragmentation patterns in polycyclic aromatic hydrocarbons and related compounds provides a basis for interpreting the mass spectrum of this molecule. ca.govmdpi.comresearchgate.net

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

Chiroptical Spectroscopy for Chiral Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful analytical methods for the structural elucidation of chiral molecules. wikipedia.orglibretexts.org A molecule is considered chiral if it is non-superimposable on its mirror image. The interaction of chiral molecules with circularly polarized light results in differential absorption of left- and right-handed light, giving rise to a CD signal. wikipedia.org This technique is particularly valuable for studying the three-dimensional structure of molecules. libretexts.org

The parent compound, this compound, is an achiral molecule. Its structure, a substituted benzene (B151609) ring, possesses a plane of symmetry, which precludes the existence of enantiomers. Consequently, this compound itself does not exhibit optical activity and is therefore not amenable to analysis by chiroptical spectroscopy.

For chiroptical analysis to be applicable, a chiral center or a source of axial chirality would need to be introduced into the molecule, creating a chiral derivative. This could theoretically be achieved through synthetic modification, for example, by reacting the phenolic hydroxyl group with a chiral auxiliary. However, a thorough review of the scientific literature reveals no published studies on the synthesis or chiroptical analysis of chiral derivatives of this compound.

In some cases, even an inherently achiral chromophore can exhibit a CD signal if it is placed in a chiral environment. nih.gov This phenomenon, known as induced circular dichroism (ICD), can occur when an achiral molecule forms a complex with a chiral host, such as a cyclodextrin. mdpi.com The formation of such a complex can perturb the electronic transitions of the chromophore, making them chirally active. mdpi.com While this is a potential avenue for studying the compound using chiroptical methods, no such research specific to this compound has been reported.

Given the absence of inherent chirality in the parent compound and the lack of any reported chiral derivatives or induced chirality studies, there are no experimental data to present in the form of data tables for chiroptical spectroscopy. Should future research focus on the synthesis and characterization of chiral derivatives of this compound, chiroptical spectroscopy would be an essential tool for confirming their enantiomeric nature and investigating their stereochemical properties.

Theoretical and Computational Chemistry Studies of 3 Bromo 4 Iodo 2,5 Dimethoxyphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for studying substituted phenols. These calculations can elucidate the distribution of electrons within 3-Bromo-4-iodo-2,5-dimethoxyphenol, which is fundamental to understanding its stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity and its interaction with other species. mdpi.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, as an electron donor, represents the ability to give an electron, while the LUMO represents the ability to accept one. mdpi.comdergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for characterizing chemical reactivity and kinetic stability. mdpi.com A small energy gap signifies that a molecule is more reactive, more polarizable, and considered a "soft" molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap indicates higher stability and lower reactivity, characterizing a "hard" molecule. mdpi.com For this compound, the locations of the HOMO and LUMO densities would indicate the likely sites for nucleophilic and electrophilic attack, respectively. The electron-donating methoxy (B1213986) groups and the electron-withdrawing halogen substituents would significantly influence the energies and distributions of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters Note: The following values are representative examples for a substituted phenol (B47542) and not specific experimental data for this compound.

| Parameter | Energy (eV) | Significance |

| HOMO Energy | -6.78 | Indicates electron-donating ability; higher energy suggests stronger donation. |

| LUMO Energy | -0.68 | Indicates electron-accepting ability; lower energy suggests stronger acceptance. |

| HOMO-LUMO Gap | 6.10 | Correlates with chemical stability; a larger gap implies greater stability. |

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) surface map is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.netnih.gov This map is invaluable for identifying the electron-rich and electron-poor regions of this compound, thereby predicting its reactive sites for electrophilic and nucleophilic interactions.

Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and are susceptible to attack by electrophiles. For this molecule, such areas would be expected around the phenolic oxygen atom and potentially the aromatic ring, influenced by the methoxy groups. Regions of positive electrostatic potential (colored blue) are electron-poor and are targets for nucleophiles. The hydrogen atom of the hydroxyl group would be a primary site of positive potential. The bromine and iodine atoms, due to their electronegativity and size, would also create distinct electrostatic regions that influence intermolecular interactions.

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach for calculating NMR chemical shifts (¹H and ¹³C). dergipark.org.trresearchgate.net By comparing these theoretically predicted shifts with experimental data, researchers can confirm or elucidate the molecular structure.

Similarly, DFT calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the specific vibrational mode of the atoms, aiding in the assignment of experimental spectral bands. For this compound, this would allow for the precise assignment of vibrations such as the O-H stretch, C-O stretches of the methoxy groups, and vibrations involving the C-Br and C-I bonds.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While DFT calculations typically focus on a static, optimized geometry, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This approach provides crucial insights into the conformational flexibility of this compound. By simulating the molecule's dynamics, one can explore its potential energy surface and identify the most stable conformations, particularly concerning the rotation of the methoxy groups and the hydroxyl group's orientation. nih.gov

Furthermore, MD simulations are instrumental in studying solvent interactions. By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), it is possible to observe how solvent molecules arrange themselves around the solute and how these interactions influence the solute's conformation and reactivity. Models such as the Conductor-like Polarizable Continuum Model (CPCM) can also be used to approximate solvent effects in a computationally efficient manner. dergipark.org.tr

Quantum Chemical Descriptors and Their Correlation with Structure-Reactivity Relationships

From the fundamental properties calculated by DFT, such as HOMO and LUMO energies, a variety of quantum chemical descriptors can be derived to quantify the reactivity of this compound. researchgate.net These descriptors provide a quantitative basis for structure-reactivity relationships.

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | ω = (μ²) / (2η) where μ is chemical potential | Measures the ability of a molecule to act as an electrophile. |

These descriptors help predict how the molecule will behave in a chemical reaction. For example, a high electrophilicity index for this compound would suggest it is a potent electron acceptor in reactions.

Computational Elucidation of Reaction Mechanisms and Transition States

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For any proposed reaction involving this compound, computational methods can be used to map the entire reaction pathway. This involves calculating the geometries and energies of the reactants, products, any reaction intermediates, and, most importantly, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By identifying the structure and energy of the transition state, chemists can calculate the activation energy, which is a key determinant of the reaction rate. This allows for the theoretical validation of a proposed mechanism and can help predict which of several possible reaction pathways is most favorable, providing invaluable guidance for synthetic chemistry.

Applications in Advanced Organic Synthesis and Materials Science As Precursors

Role as a Versatile Synthetic Intermediate and Building Block for Complex Molecules

The differential reactivity of the carbon-bromine and carbon-iodine bonds is a cornerstone of this compound's utility. The C-I bond is generally more reactive towards metal-halogen exchange and in cross-coupling reactions (like Suzuki, Sonogashira, or Heck couplings) compared to the C-Br bond. This chemoselectivity allows for a stepwise and controlled introduction of different substituents onto the aromatic ring.

For instance, a synthetic chemist could selectively replace the iodine atom with an aryl, alkyl, or alkynyl group via a palladium-catalyzed cross-coupling reaction, leaving the bromine atom intact for a subsequent, different transformation. This orthogonal reactivity is a powerful tool for the efficient and planned synthesis of highly substituted, complex organic molecules that might otherwise require lengthy and less efficient synthetic routes. The phenolic hydroxyl and methoxy (B1213986) groups can further direct or be modified in subsequent synthetic steps, adding to the compound's versatility.

Precursors for Supramolecular Assemblies and Molecular Recognition Systems

The presence of both a bromine and an iodine atom makes 3-Bromo-4-iodo-2,5-dimethoxyphenol an excellent candidate for constructing supramolecular assemblies through halogen bonding. nih.gov Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a Lewis basic "acceptor" (like a nitrogen, oxygen, or another halogen atom). nih.gov

The iodine atom, being more polarizable than bromine, can form stronger and more directional halogen bonds. nih.gov This allows for the programmed self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. The phenolic hydroxyl group can simultaneously participate in hydrogen bonding, another critical non-covalent interaction for building robust supramolecular architectures. This dual capacity for both halogen and hydrogen bonding could enable the design of complex molecular recognition systems, where the compound selectively binds to other molecules or ions.

Table 1: Potential Non-Covalent Interactions of this compound

| Interacting Group | Potential Interaction Type | Potential Partner Atom/Group |

| Iodine Atom | Halogen Bonding | N, O, S, Halogens, π-systems |

| Bromine Atom | Halogen Bonding | N, O, S, Halogens, π-systems |

| Hydroxyl Group | Hydrogen Bonding (Donor & Acceptor) | O, N, Halogens |

| Methoxy Groups | Hydrogen Bonding (Acceptor) | H-bond donors |

Development of Novel Ligands and Catalysts Based on the Phenolic Framework

The phenolic framework of this compound can be elaborated to create novel ligands for catalysis. By functionalizing the aromatic ring through the reactive halogen sites, chelating groups can be introduced that can coordinate to metal centers.

For example, phosphine (B1218219) or amine functionalities could be installed via cross-coupling reactions, leading to bidentate or even tridentate ligands. The electronic properties of such ligands, and consequently the catalytic activity of their metal complexes, could be finely tuned by the remaining substituents on the ring. The steric environment around the metal center can also be controlled by the choice of substituents, influencing the selectivity of catalytic reactions.

Utilization in Polymer Chemistry as Monomers for Specialty Polymers and Resins

The di-halogenated nature of this compound makes it a suitable monomer for the synthesis of specialty polymers through polycondensation or cross-coupling polymerization reactions. For example, polymerization via Suzuki or Sonogashira coupling could lead to conjugated polymers.

The properties of these resulting polymers would be heavily influenced by the nature of the co-monomer used. The presence of the phenolic hydroxyl group offers an additional site for polymerization or for post-polymerization modification, allowing for the creation of functional polymers with tailored properties such as thermal stability, solubility, or specific binding capabilities.

Design and Synthesis of Optoelectronic or Functional Materials

The potential to create extended conjugated systems through polymerization or by attaching chromophoric units to the this compound core opens up possibilities in the field of optoelectronic and functional materials. The introduction of electron-withdrawing and electron-donating groups onto the aromatic scaffold allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

This control over the electronic band gap is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to form ordered structures through supramolecular interactions like halogen and hydrogen bonding could further enhance charge transport properties in these materials.

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Atom-Economical Synthetic Pathways

Traditional methods for the synthesis of halogenated aromatic compounds often rely on stoichiometric reagents and harsh conditions, leading to significant waste and environmental concerns. taylorfrancis.com The principles of green chemistry are now guiding the development of more benign and efficient synthetic routes. scholarscentral.com A key concept in this endeavor is "atom economy," which measures the efficiency of a chemical process in converting reactants into the final desired product. scholarscentral.comwiley-vch.de An ideal synthesis would have 100% atom economy, where all atoms from the starting materials are incorporated into the product. rsc.orgacs.org

Future research into the synthesis of 3-Bromo-4-iodo-2,5-dimethoxyphenol will likely focus on replacing traditional halogenating agents with greener alternatives and employing catalytic systems to minimize waste. taylorfrancis.comresearchgate.net For instance, methods using hydrogen peroxide with ammonium (B1175870) halides in aqueous acetic acid have been shown to be effective for the green halogenation of various aromatic rings. researchgate.net Another approach involves using water as a solvent and a copper catalyst with alkali metal halides, which offers mild reaction conditions and reduced environmental pollution. google.com

Table 1: Comparison of Traditional vs. Green Synthetic Principles for Halogenation

| Feature | Traditional Halogenation | Green & Atom-Economical Halogenation |

|---|---|---|

| Reagents | Often uses stoichiometric amounts of elemental halogens (e.g., Br₂, I₂) or N-halosuccinimides. researchgate.net | Utilizes catalytic systems with safer halogen sources like alkali metal halides. google.com |

| Solvents | Typically employs halogenated or volatile organic solvents. mdpi.com | Prefers water, ionic liquids, or solvent-free conditions. google.com |

| Byproducts | Generates significant stoichiometric waste, which can be hazardous. wiley-vch.de | Produces minimal waste, often with benign byproducts like water. wiley-vch.de |

| Energy | May require high temperatures and prolonged reaction times. | Aims for lower energy consumption, often at room temperature. acs.org |

| Atom Economy | Generally low, as many atoms from reagents are not incorporated into the product. scholarscentral.com | High, with a focus on maximizing the incorporation of reactant atoms. rsc.orgnih.gov |

Exploration of Novel Reactivity and Unconventional Transformations

The unique substitution pattern of this compound, with two different halogen atoms (bromo and iodo) on an electron-rich aromatic ring, offers a rich playground for exploring novel chemical reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is particularly significant. The C-I bond is generally more reactive in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for selective functionalization at the C4 position.

Future research will likely delve into more unconventional transformations. This could include:

Site-Selective, Multi-Component Reactions: Designing one-pot reactions where different functional groups are sequentially or simultaneously introduced at the bromine and iodine positions.

C-H Activation: Exploring the direct functionalization of the available C-H position on the aromatic ring, guided by the existing substituents. researchgate.net

Denitrative or Decarboxylative Couplings: Utilizing precursor molecules where the bromo or iodo groups are replaced by nitro or carboxyl groups, which are then removed during a cross-coupling reaction. researchgate.net

Photochemical and Electrochemical Reactions: Investigating light- or electricity-driven transformations that could offer unique reactivity and selectivity profiles compared to traditional thermal methods. vapourtec.com For example, some polysulfonates have been shown to undergo photodegradation initiated by the homolytic cleavage of a sulfur-oxygen bond. acs.org

These explorations will expand the synthetic utility of this compound, enabling the construction of highly complex molecular architectures that are difficult to access through conventional means.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. amt.uknih.gov For the synthesis of halogenated compounds, which can involve highly exothermic or hazardous reactions, flow chemistry provides a significantly safer operational window. nih.gov

The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry platforms. amt.uk Reagents can be pumped through temperature-controlled reactors, allowing for rapid optimization and production. nih.gov Furthermore, flow systems can be readily combined with automated platforms for high-throughput synthesis and reaction optimization. researchgate.netmetoree.com

Automated synthesis platforms can perform entire sequences of chemical synthesis, purification, and analysis with minimal human intervention. sigmaaldrich.commit.edu These systems can be used for:

Library Synthesis: Rapidly generating a large collection of derivatives of this compound by systematically varying the reagents coupled at the bromo and iodo positions. vapourtec.comchemspeed.com

Process Optimization: Automatically screening a wide range of reaction conditions (e.g., temperature, pressure, catalyst, solvent) to identify the optimal parameters for a given transformation in a fraction of the time required for manual experimentation. mit.edu

Multi-Step Synthesis: Telescoping multiple reaction steps into a single, continuous process, avoiding the need for intermediate isolation and purification. nih.gov

The combination of flow chemistry and automation will accelerate the discovery of new derivatives and applications for this compound class. researchgate.netresearchgate.net

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms, kinetics, and the formation of transient intermediates is crucial for optimizing synthetic processes. Process Analytical Technology (PAT) utilizes in-situ (in the reaction vessel) monitoring tools to gain real-time insights into a chemical reaction as it occurs. mt.comwikipedia.org

For the synthesis and subsequent reactions of this compound, in-situ spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are invaluable. spectroscopyonline.comfrontiersin.org These non-invasive methods can track the concentration of reactants, products, and intermediates in real-time without the need for sampling. mdpi.com

Table 2: Applications of In-Situ Spectroscopy in the Synthesis of Halogenated Phenols

| Spectroscopic Technique | Information Gained | Potential Application for this compound |

|---|---|---|

| In-situ FTIR Spectroscopy | Monitors changes in functional groups and bond vibrations, providing concentration data for reactants and products. frontiersin.orgmdpi.com | Tracking the disappearance of the phenol (B47542) O-H stretch and the appearance of C-Br and C-I vibrational modes during synthesis. Monitoring the consumption of the aryl halide in a subsequent cross-coupling reaction. mdpi.com |

| In-situ Raman Spectroscopy | Highly sensitive to non-polar bonds and symmetric vibrations, excellent for monitoring reactions in aqueous media. spectroscopyonline.com | Observing the formation of the aromatic ring substitution pattern and following catalyst-related species. |

| Emission Spectroscopy | Can be used to qualify and quantify gaseous species in high-temperature reactions. sintef.no | Analyzing off-gases during synthesis to understand side reactions or decomposition pathways. |

By implementing these PAT tools, researchers can rapidly identify optimal reaction conditions, ensure reaction completion, detect the formation of unstable intermediates or impurities, and build robust kinetic models. researchgate.netresearchgate.net This leads to safer, more efficient, and more reliable chemical processes. mt.com

Machine Learning and AI-Driven Computational Design of Derivatives with Tailored Properties

The convergence of artificial intelligence (AI) and chemistry is opening new frontiers in molecular design. nih.govnvidia.com Machine learning (ML) algorithms can be trained on large datasets of chemical structures and their associated properties to create predictive models. researchgate.net These models can then be used to design novel molecules with specific, desired characteristics without the need for laborious and time-consuming synthesis and testing. eisai.com

For this compound, these computational approaches can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.netijain.org By developing QSAR models for a series of derivatives, researchers can predict the properties of new, unsynthesized compounds and prioritize the most promising candidates for synthesis. researchgate.netmdpi.comunibo.it Studies on other halogenated phenols have successfully used QSAR to model properties like toxicity and receptor binding affinity. researchgate.netresearchgate.net

Generative Models: AI-powered generative models can design vast libraries of virtual compounds based on a core scaffold like this compound. nih.gov These models can explore a vast chemical space to identify novel structures with optimized properties, such as enhanced biological activity or improved material characteristics. nih.gov

Property Prediction: Deep learning models can be trained to predict a wide range of properties directly from a molecule's structure, including solubility, reactivity, and spectroscopic signatures. researchgate.netacs.orgresearchgate.net This allows for the rapid in silico screening of potential derivatives, saving significant time and resources. acs.org

The integration of AI and machine learning into the research workflow will enable a more targeted and efficient approach to discovering the next generation of functional molecules derived from the this compound scaffold. nasa.govimist.ma

Q & A

Q. What synthetic routes are optimal for preparing 3-bromo-4-iodo-2,5-dimethoxyphenol, and how can regioselectivity be controlled?

The synthesis of halogenated dimethoxyphenols often involves sequential electrophilic aromatic substitution (EAS) or cross-coupling reactions. For bromo- and iodo-substituted analogs, a stepwise approach is recommended:

- Methoxylation first : Protect reactive positions via methoxy groups to direct halogenation. For example, 2,5-dimethoxyphenol can undergo bromination at position 3 (para to methoxy groups) using Br₂/FeBr₃, followed by iodination at position 4 with ICl or NIS (N-iodosuccinimide) .

- Regioselectivity control : Steric and electronic effects of methoxy groups dominate. Bromine prefers electron-rich positions (e.g., para to methoxy), while iodine may require milder conditions to avoid overhalogenation .

Q. How can NMR and HPLC be utilized to characterize and validate the purity of this compound?

- ¹H/¹³C NMR : Methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons split based on substitution patterns. Bromine and iodine induce distinct deshielding effects; iodine’s heavy atom effect may broaden signals .

- HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10) and UV detection at 254 nm. Retention time and peak symmetry help assess purity (>95% by area normalization). Spiking with known impurities (e.g., dihalogenated byproducts) aids identification .

Q. What stability considerations are critical for handling this compound in aqueous or oxidative conditions?

- Light sensitivity : Halogenated phenols degrade under UV light. Store in amber vials at –20°C under inert gas.

- Oxidative degradation : Methoxy groups stabilize the aromatic ring, but iodide may oxidize to I₂ in acidic or oxygen-rich environments. Add antioxidants (e.g., BHT) to aqueous solutions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites. For example:

- Suzuki-Miyaura coupling : The iodine substituent (weaker C–I bond vs. C–Br) is more reactive toward Pd catalysts. Model the transition state energy for iodine vs. bromine substitution to prioritize coupling sites .

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize charged intermediates during catalysis .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for halogenated phenols?

- Metabolic profiling : Use LC-MS to identify metabolites (e.g., demethylated or dehalogenated products) that may alter activity in vivo. For example, hepatic CYP450 enzymes can demethylate methoxy groups, reducing target affinity .

- Receptor binding assays : Compare radiolabeled ³H/¹²⁵I analogs (e.g., [¹²⁵I]-2C-I derivatives) in isolated receptors vs. whole-tissue preparations to isolate pharmacokinetic interference .

Q. How can isotopic labeling (e.g., ¹²⁵I) be applied to study the compound’s receptor-binding kinetics?

- Radiosynthesis : Substitute stable iodine with Na¹²⁵I via electrophilic iodination. Purify using silica gel chromatography (hexane:EtOAc, 7:3) to achieve >99% radiochemical purity .

- Binding assays : Perform saturation binding with rat frontal cortex membranes, using Scatchard analysis to calculate Kd and Bmax. Competitive assays with unlabeled ligands validate specificity .

Q. What advanced analytical techniques differentiate positional isomers (e.g., 3-bromo-4-iodo vs. 4-bromo-3-iodo derivatives)?

- High-resolution mass spectrometry (HRMS) : Exact mass (e.g., C₈H₇BrIO₃: ~352.85 g/mol) confirms molecular formula, but isomers require fragmentation. Characteristic MS/MS peaks (e.g., loss of I vs. Br) indicate substitution patterns .

- X-ray crystallography : Resolve crystal structures to unambiguously assign halogen positions. Heavy atoms (Br, I) enhance diffraction contrast .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.